Adénosine-5'-triphosphate

Vue d'ensemble

Description

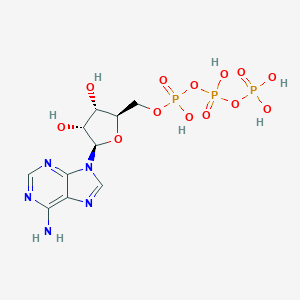

Le triphosphate d'adénosine est un nucléotide qui sert de principal transporteur d'énergie dans les cellules. Il capture l'énergie chimique obtenue de la dégradation des molécules alimentaires et la libère pour alimenter d'autres processus cellulaires. Le triphosphate d'adénosine est constitué de trois structures principales : la base azotée adénine, le sucre ribose et une chaîne de trois groupes phosphate liés au ribose .

Mécanisme D'action

Target of Action

Adenosine-5’-triphosphate (ATP) is a universal biological energy source . It is involved in many intracellular reactions, making it a critical factor in maintaining cellular homeostasis . ATP interacts with various targets, including enzymes like adenosine kinase and adenylate kinase , and it also plays a role in the mechanistic target of rapamycin (mTOR) assay .

Mode of Action

ATP’s mode of action is primarily through the transfer of phosphate groups to other molecules, a process known as phosphorylation . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy . ATP also triggers a cardio-cardiac vagal reflex .

Biochemical Pathways

ATP is involved in numerous biochemical pathways. It is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP . Enzymatic hydrolysis of ATP generates adenosine 5′-diphosphate (ADP) and inorganic phosphate (Pi), which react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .

Pharmacokinetics

The pharmacokinetics of ATP involve its rapid breakdown to adenosine diphosphate (ADP) or adenosine monophosphate (AMP) when consumed in a metabolic process . Intracellular adenosine is phosphorylated back to adenine nucleotides via a salvage pathway . Extracellular and intracellular ATP is broken down rapidly to ADP and AMP, and finally to adenosine by 5′-nucleotidase .

Result of Action

ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . It serves as a shuttle, delivering energy to places within the cell where energy-consuming activities are taking place . ATP also plays an important role in the synthesis of nucleic acids . It powers a conformational change that allows the phosphorylated glucose molecule to be converted to the phosphorylated sugar fructose .

Action Environment

The action of ATP can be influenced by various environmental factors. For instance, the intracellular ATP supply is a critical factor in bioproduction by cell factories . Strategies used to enhance ATP supply include the addition of energy substrates, controlling pH, metabolic engineering of ATP-generating or ATP-consuming pathways, and controlling reactions of the respiratory chain . An enhanced ATP supply improves target production through increases in resource uptake, cell growth, biosynthesis, export of products, and tolerance to toxic compounds .

Applications De Recherche Scientifique

Adenosine triphosphate has numerous scientific research applications across various fields:

Medicine: Adenosine triphosphate is used in myocardial perfusion scintigraphy and to treat supraventricular tachycardia.

Chemistry: Adenosine triphosphate is used as a coenzyme in various biochemical reactions.

Industry: It is used to assess the biological stability of drinking water and in high throughput screening of platelet inhibitors

Méthodes De Préparation

Le triphosphate d'adénosine peut être synthétisé par diverses méthodes, notamment la photophosphorylation, la respiration cellulaire et la fermentation . En milieu industriel, le triphosphate d'adénosine est souvent produit à l'aide d'une chromatographie liquide haute performance (HPLC) pour l'extraction et la quantification . Une autre méthode consiste à dissoudre le triphosphate d'adénosine disodique dans de l'eau, à ajuster le pH, puis à filtrer et à conditionner la solution .

Analyse Des Réactions Chimiques

Le triphosphate d'adénosine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la phosphorylation et les réactions d'oxydoréduction. L'hydrolyse du triphosphate d'adénosine libère de l'énergie en brisant les liaisons entre ses groupes phosphate, le transformant en diphosphate d'adénosine ou en monophosphate d'adénosine . La phosphorylation implique le transfert d'un groupe phosphate du triphosphate d'adénosine vers une autre molécule, ce qui est essentiel à de nombreux processus cellulaires . Les réactifs couramment utilisés dans ces réactions comprennent l'eau pour l'hydrolyse et diverses enzymes pour la phosphorylation .

Applications de la recherche scientifique

Le triphosphate d'adénosine a de nombreuses applications de recherche scientifique dans divers domaines :

Médecine : Le triphosphate d'adénosine est utilisé en scintigraphie de perfusion myocardique et pour traiter la tachycardie supraventriculaire.

Chimie : Le triphosphate d'adénosine est utilisé comme coenzyme dans diverses réactions biochimiques.

Industrie : Il est utilisé pour évaluer la stabilité biologique de l'eau potable et dans le criblage à haut débit des inhibiteurs plaquettaires

Mécanisme d'action

Ce transfert est effectué par des enzymes spéciales qui couplent la libération d'énergie du triphosphate d'adénosine aux activités cellulaires qui nécessitent de l'énergie . Le triphosphate d'adénosine se lie également aux cations métalliques avec une forte affinité, ce qui est crucial pour son rôle dans le transfert d'énergie .

Comparaison Avec Des Composés Similaires

Le triphosphate d'adénosine est souvent comparé à d'autres nucléotides tels que le diphosphate d'adénosine, le monophosphate d'adénosine et le monophosphate d'adénosine cyclique . Bien que tous ces composés jouent un rôle dans le transfert d'énergie cellulaire, le triphosphate d'adénosine est unique en sa capacité à stocker et à transporter l'énergie chimique au sein des cellules . Le diphosphate d'adénosine et le monophosphate d'adénosine sont des produits de l'hydrolyse du triphosphate d'adénosine, et le monophosphate d'adénosine cyclique agit comme un messager secondaire dans diverses voies de transduction du signal .

Activité Biologique

Adenosine-5'-triphosphate (ATP) is a crucial purine nucleotide that serves as the primary energy currency of the cell. It plays a vital role in various biological processes, including metabolism, signal transduction, and cellular communication. This article explores the diverse biological activities of ATP, supported by data tables, case studies, and research findings.

1. Overview of ATP

ATP consists of an adenosine molecule bonded to three phosphate groups. Its hydrolysis releases energy, which powers numerous cellular functions. The synthesis of ATP occurs primarily in the mitochondria through oxidative phosphorylation and substrate-level phosphorylation.

2. Biological Functions of ATP

ATP is involved in several key biological activities:

- Energy Transfer : ATP provides energy for cellular processes such as muscle contraction, biosynthesis, and active transport.

- Signal Transduction : It acts as a substrate for kinases in phosphorylation reactions and serves as a precursor for cyclic AMP (cAMP), a critical second messenger in various signaling pathways .

- Inflammation and Immune Response : Extracellular ATP functions as a danger-associated molecular pattern (DAMP), activating the NLRP3 inflammasome and promoting the release of pro-inflammatory cytokines like IL-1β and IL-18 .

3.1 Clinical Applications

Recent studies have highlighted ATP's potential clinical applications:

- Pain Management : Low-dose adenosine has been shown to reduce neuropathic pain and hyperalgesia, comparable to opioids like morphine .

- Cardiovascular Health : ATP acts as a pulmonary vasodilator in patients with pulmonary hypertension and is useful in diagnosing paroxysmal supraventricular tachycardias .

- Oncology : ATP may inhibit tumor growth and weight loss in advanced lung cancer patients while enhancing the efficacy of chemotherapeutic agents .

3.2 Experimental Findings

Research has demonstrated that ATP influences various physiological responses:

- Muscle Contraction : In muscle cells, ATP is essential for contraction through its interaction with myosin and actin filaments.

- Neurotransmission : ATP is released from neurons and modulates synaptic transmission by acting on purinergic receptors, affecting neurotransmitter release .

Table 1: Summary of ATP's Biological Roles

ATP exerts its effects through various receptors:

- P2 Receptors : ATP binds to P2X7 receptors, leading to K+ efflux and subsequent activation of the NLRP3 inflammasome.

- Kinase Activation : Phosphorylation cascades initiated by ATP binding to kinases regulate numerous cellular processes.

6. Conclusion

Adenosine-5'-triphosphate is not only essential for energy metabolism but also plays significant roles in signaling, inflammation, and various clinical applications. Continued research into its mechanisms may unlock further therapeutic potentials across multiple fields, including cardiology, oncology, and pain management.

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Adenosine-5'-triphosphate binds to purinergic receptors, classified as P1 and P2 receptors. [] P2 receptors, further subdivided into P2X and P2Y subtypes, mediate various cellular responses. For example, in the rat vas deferens, Adenosine-5'-triphosphate activates P2X receptors leading to smooth muscle contraction. [] In human colon cancer cells (HT-29), Adenosine-5'-triphosphate elicits a biphasic response, characterized by an initial increase followed by a decrease in extracellular acidification rate, suggesting the presence of functional P2 receptors. []

A: In brown adipose tissue, Adenosine-5'-triphosphate is crucial for thermogenesis. Uncoupling protein 1 (UCP1) in brown adipocytes uncouples Adenosine-5'-triphosphate synthesis from substrate oxidation, generating heat instead of Adenosine-5'-triphosphate. [] This process is triggered by the sympathetic nervous system, leading to the release of fatty acids and activation of UCP1. []

A: Yes, intravenous administration of Adenosine-5'-triphosphate during sinus rhythm can help diagnose dual atrioventricular nodal pathways in patients with atrioventricular nodal reentrant tachycardia. [, , ] The Adenosine-5'-triphosphate test induces transient changes in atrioventricular conduction, revealing the presence of a slow pathway. [, , ]

ANone: Adenosine-5'-triphosphate is a nucleoside triphosphate composed of an adenine base, a ribose sugar, and three phosphate groups.

A: Yes, fluorescence spectroscopy is frequently used to study Adenosine-5'-triphosphate interactions. For instance, the binding of a fluorescent analog, 2'(3')-O-(2,4,6-trinitrophenyl)-adenosine-5'-triphosphate, to proteins like the yeast plasma membrane H(+)-ATPase can be monitored by fluorescence changes. []

ANone: While the provided research doesn't explicitly discuss material compatibility in the context of material science, Adenosine-5'-triphosphate stability is crucial for its biological function.

A: Maintaining Adenosine-5'-triphosphate levels during boar sperm cryopreservation is essential for preserving sperm mobility. A dialysis-based dilution method demonstrated better protection of Adenosine-5'-triphosphate and sperm mobility compared to traditional methods. []

ANone: Adenosine-5'-triphosphate itself isn't a catalyst, but it's a crucial cofactor for numerous enzymes.

A: Yes, pyruvate phosphate dikinase, found in Clostridium symbiosum, utilizes Adenosine-5'-triphosphate as a substrate. Kinetic studies revealed that the enzyme has separate, largely independent catalytic sites for Adenosine-5'-triphosphate /AMP and pyruvate/phosphoenolpyruvate. []

ANone: While the provided research articles predominantly focus on experimental approaches, computational tools are increasingly used to study Adenosine-5'-triphosphate and related systems.

ANone: Modifying the Adenosine-5'-triphosphate structure can significantly impact its activity, potency, and receptor selectivity.

A: In the rabbit corneal epithelium, Adenosine-5'-triphosphate and uridine-5'-triphosphate triggered a biphasic increase in intracellular calcium concentration, while Adenosine-5'-diphate induced only the initial spike. [] P2X receptor agonists like α,β-methylene Adenosine-5'-triphosphate did not elicit calcium responses. [] These findings suggest that specific structural features of Adenosine-5'-triphosphate are crucial for its interaction with different purinergic receptor subtypes.

ANone: Adenosine-5'-triphosphate is susceptible to hydrolysis, and its stability is influenced by factors like pH and temperature.

A: Adenosine-5'-triphosphate -responsive drug delivery systems are being explored for targeted cancer therapy. These systems exploit the difference in Adenosine-5'-triphosphate concentrations between tumor microenvironment and normal tissues. [] Various nanocarriers like polymeric nanogels and liposomes are designed to release their cargo upon sensing elevated Adenosine-5'-triphosphate levels in the tumor vicinity. []

ANone: While the provided research doesn't delve into specific SHE regulations for Adenosine-5'-triphosphate, general laboratory safety practices and regulations regarding handling chemicals and biological materials would apply.

ANone: Adenosine-5'-triphosphate , being a naturally occurring molecule involved in numerous physiological processes, has a rapid turnover rate in vivo.

A: Yes, studies in chickens have shown that exogenous administration of Adenosine-5'-triphosphate and its derivatives into the renal portal system led to a reduction in urine flow and electrolyte excretion. [] These effects were suggested to be independent of simple energy provision by Adenosine-5'-triphosphate . []

ANone: Adenosine-5'-triphosphate itself isn't typically evaluated for therapeutic efficacy in the same way as conventional drugs.

ANone: The concept of resistance and cross-resistance, typically associated with drug therapy, isn't directly applicable to Adenosine-5'-triphosphate , as it's a fundamental molecule involved in essential cellular processes.

A: Research suggests that impaired autophagy, a cellular degradation pathway, might be implicated in acute pancreatitis. The depletion of lysosomal-associated membrane protein-2 (Lamp-2) disrupts the fusion of autophagosomes with lysosomes, leading to autophagosome accumulation, reduced Adenosine-5'-triphosphate levels, and a shift towards necrotic cell death. []

A: Adenosine-5'-triphosphate -responsive nanocarriers, designed to release drugs specifically in the presence of elevated Adenosine-5'-triphosphate levels (as found in tumor microenvironments), represent a promising drug delivery strategy. []

A: Research highlights the development of near-infrared-emissive nanocarriers that are responsive to Adenosine-5'-triphosphate . [] These nanocarriers utilize phenylboronic acid tags that bind Adenosine-5'-triphosphate , triggering the disassembly of the carrier and release of the drug payload in Adenosine-5'-triphosphate -rich environments. []

ANone: While Adenosine-5'-triphosphate itself is not a typical biomarker, alterations in Adenosine-5'-triphosphate levels or related metabolic pathways can reflect cellular dysfunction.

A: Research has investigated the potential of urinary Adenosine-5'-triphosphate as a marker for urinary tract infection. Although Adenosine-5'-triphosphate reflects microbial biomass and could serve as a research tool, it was found not to be a reliable clinical diagnostic marker. []

ANone: Various analytical techniques are employed to characterize, quantify, and monitor Adenosine-5'-triphosphate.

A: High-performance liquid chromatography is often used to separate and quantify Adenosine-5'-triphosphate and other nucleotides in complex biological samples. []

A: Yes, a flow-injection analysis method employing a hydrogen peroxide/sodium hydroxide/brilliant sulfoflavine system has been developed for the specific and sensitive detection of Adenosine-5'-triphosphate . []

A: In a study investigating the effect of ethanol on rat testes, 31P NMR spectroscopy was used in vivo to determine intratesticular pH and the relative concentrations of various phosphorus-containing metabolites, including Adenosine-5'-triphosphate and phosphodiesters. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.